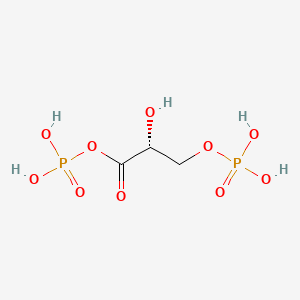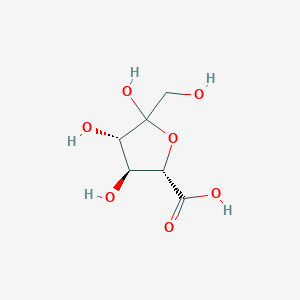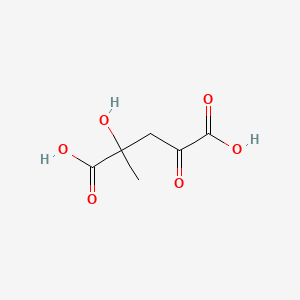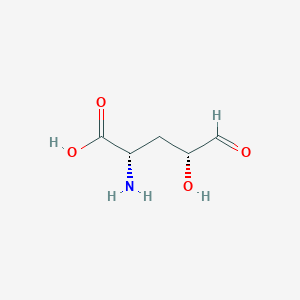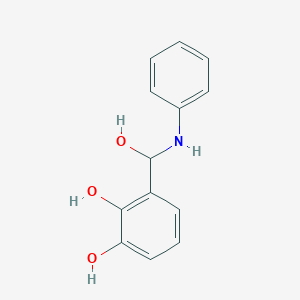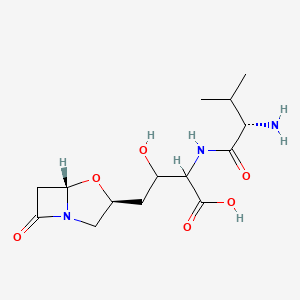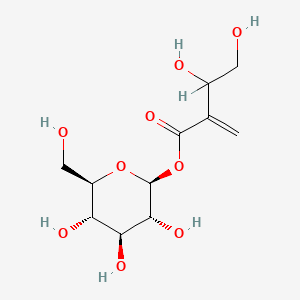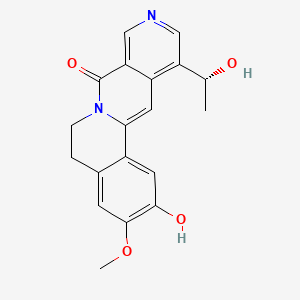
Calcium hydrogen cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium hydrogen cyclohexanecarboxylate is an organic compound with the molecular formula C7H11CaO2. It is a calcium salt of cyclohexanecarboxylic acid, where one hydrogen atom is replaced by a calcium ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium hydrogen cyclohexanecarboxylate can be synthesized through the reaction of cyclohexanecarboxylic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving cyclohexanecarboxylic acid in a suitable solvent, such as ethanol or water, and then adding calcium hydroxide or calcium carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where cyclohexanecarboxylic acid and calcium hydroxide or calcium carbonate are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and concentration, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Calcium hydrogen cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanecarboxylate derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The hydrogen atom in the carboxylate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Cyclohexanecarboxylate derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanecarboxylate compounds.
Aplicaciones Científicas De Investigación
Calcium hydrogen cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of calcium hydrogen cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to calcium ion channels, influencing cellular processes such as signal transduction and muscle contraction. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound of calcium hydrogen cyclohexanecarboxylate.
Calcium cyclohexanecarboxylate: A similar compound where both hydrogen atoms in the carboxylate group are replaced by calcium ions.
Cyclohexanol: A reduction product of cyclohexanecarboxylic acid.
Uniqueness
This compound is unique due to its specific calcium ion coordination, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where calcium ion interactions are crucial, such as in biological systems and industrial processes.
Propiedades
Número CAS |
7549-42-0 |
|---|---|
Fórmula molecular |
C14H22CaO4 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
calcium;cyclohexanecarboxylate |
InChI |
InChI=1S/2C7H12O2.Ca/c2*8-7(9)6-4-2-1-3-5-6;/h2*6H,1-5H2,(H,8,9);/q;;+2/p-2 |
Clave InChI |
WUGPBVBHNMMSPD-UHFFFAOYSA-L |
SMILES |
C1CCC(CC1)C(=O)[O-].C1CCC(CC1)C(=O)[O-].[Ca+2] |
SMILES canónico |
C1CCC(CC1)C(=O)[O-].C1CCC(CC1)C(=O)[O-].[Ca+2] |
| 7549-42-0 | |
Números CAS relacionados |
98-89-5 (Parent) |
Sinónimos |
cyclohexanecarboxylic acid cyclohexanecarboxylic acid, calcium salt cyclohexanecarboxylic acid, cobalt salt cyclohexanecarboxylic acid, lead salt cyclohexanecarboxylic acid, potassium salt cyclohexanecarboxylic acid, sodium salt cyclohexanecarboxylic acid, sodium salt, 11C-labeled |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


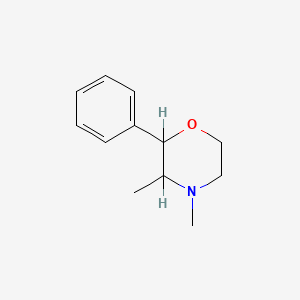
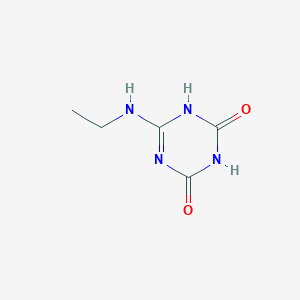
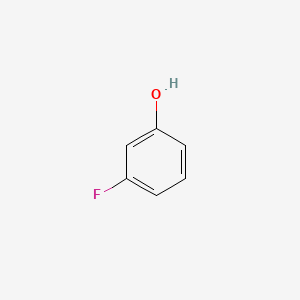

![4-[2-(4-Chlorophenyl)oxolan-2-yl]piperidine](/img/structure/B1196329.png)
